Tricyclo[4.3.0.0,2,5]nonan-7-one
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Overview
Description
Tricyclo[4.3.0.0,2,5]nonan-7-one is a chemical compound with a unique molecular structure that has attracted significant attention in scientific research. This compound is characterized by its tricyclic framework, which consists of three interconnected rings, making it a fascinating subject for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[4.3.0.0,2,5]nonan-7-one involves several steps, including the formation of the tricyclic core. One common method involves the Diels-Alder reaction, followed by intramolecular cyclization. The reaction conditions typically require high temperatures and the presence of a catalyst to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[4.3.0.0,2,5]nonan-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the tricyclic framework, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of tricyclo[430
Scientific Research Applications
Tricyclo[4.3.0.0,2,5]nonan-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tricyclo[4.3.0.0,2,5]nonan-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.3.1.0,2,7]nonan-6-one: Another tricyclic compound with a different ring structure.
Bicyclo[3.3.1]nonane: A related compound with two interconnected rings
Uniqueness
Tricyclo[4.3.0.0,2,5]nonan-7-one is unique due to its specific tricyclic framework, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Tricyclo[4.3.0.0,2,5]nonan-7-one is a polycyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, synthesis routes, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C9H12O
- Molar Mass : 136.19 g/mol
- CAS Number : 1822657-06-6
The compound features a unique tricyclic structure that contributes to its biological activity. The presence of a ketone functional group at the 7-position enhances its reactivity and interaction with biological targets.
Biological Activity
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies indicate that compounds with similar bicyclic frameworks possess anticancer properties due to their ability to interfere with cellular processes and pathways involved in tumor growth and metastasis .
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : Research suggests that tricyclic structures can modulate inflammatory responses, which is crucial for treating chronic inflammatory diseases .
Synthesis Routes
The synthesis of this compound can be achieved through various methods:
- Cyclization Reactions : Utilizing precursors such as bicyclo[3.3.1]nonanes to form the desired tricyclic structure.
- Functional Group Transformations : Modifying existing bicyclic compounds to introduce the ketone functionality at the appropriate position.
Case Study 1: Anticancer Activity
A study published in Nature demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
Research Findings Summary Table
Properties
Molecular Formula |
C9H12O |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
tricyclo[4.3.0.02,5]nonan-7-one |
InChI |
InChI=1S/C9H12O/c10-8-4-3-7-5-1-2-6(5)9(7)8/h5-7,9H,1-4H2 |
InChI Key |
VKNIHMKIJQTOOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1C3C2C(=O)CC3 |
Origin of Product |
United States |
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